Cas no 2229423-01-0 (3-(4-chloro-1-ethyl-1H-imidazol-5-yl)propan-1-ol)

3-(4-chloro-1-ethyl-1H-imidazol-5-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-(4-chloro-1-ethyl-1H-imidazol-5-yl)propan-1-ol
- EN300-1997154
- 2229423-01-0
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- Inchi: 1S/C8H13ClN2O/c1-2-11-6-10-8(9)7(11)4-3-5-12/h6,12H,2-5H2,1H3
- InChI Key: NAFPIAXBMFMAQI-UHFFFAOYSA-N
- SMILES: ClC1=C(CCCO)N(C=N1)CC
Computed Properties
- Exact Mass: 188.0716407g/mol
- Monoisotopic Mass: 188.0716407g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 38Ų
3-(4-chloro-1-ethyl-1H-imidazol-5-yl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1997154-0.1g |
3-(4-chloro-1-ethyl-1H-imidazol-5-yl)propan-1-ol |
2229423-01-0 | 0.1g |
$993.0 | 2023-09-16 | ||
Enamine | EN300-1997154-0.05g |
3-(4-chloro-1-ethyl-1H-imidazol-5-yl)propan-1-ol |
2229423-01-0 | 0.05g |
$948.0 | 2023-09-16 | ||
Enamine | EN300-1997154-1.0g |
3-(4-chloro-1-ethyl-1H-imidazol-5-yl)propan-1-ol |
2229423-01-0 | 1g |
$1599.0 | 2023-05-31 | ||
Enamine | EN300-1997154-10.0g |
3-(4-chloro-1-ethyl-1H-imidazol-5-yl)propan-1-ol |
2229423-01-0 | 10g |
$6882.0 | 2023-05-31 | ||
Enamine | EN300-1997154-0.25g |
3-(4-chloro-1-ethyl-1H-imidazol-5-yl)propan-1-ol |
2229423-01-0 | 0.25g |
$1038.0 | 2023-09-16 | ||
Enamine | EN300-1997154-1g |
3-(4-chloro-1-ethyl-1H-imidazol-5-yl)propan-1-ol |
2229423-01-0 | 1g |
$1129.0 | 2023-09-16 | ||
Enamine | EN300-1997154-10g |
3-(4-chloro-1-ethyl-1H-imidazol-5-yl)propan-1-ol |
2229423-01-0 | 10g |
$4852.0 | 2023-09-16 | ||
Enamine | EN300-1997154-5.0g |
3-(4-chloro-1-ethyl-1H-imidazol-5-yl)propan-1-ol |
2229423-01-0 | 5g |
$4641.0 | 2023-05-31 | ||
Enamine | EN300-1997154-2.5g |
3-(4-chloro-1-ethyl-1H-imidazol-5-yl)propan-1-ol |
2229423-01-0 | 2.5g |
$2211.0 | 2023-09-16 | ||
Enamine | EN300-1997154-0.5g |
3-(4-chloro-1-ethyl-1H-imidazol-5-yl)propan-1-ol |
2229423-01-0 | 0.5g |
$1084.0 | 2023-09-16 |
3-(4-chloro-1-ethyl-1H-imidazol-5-yl)propan-1-ol Related Literature
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1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
Additional information on 3-(4-chloro-1-ethyl-1H-imidazol-5-yl)propan-1-ol
Comprehensive Overview of 3-(4-chloro-1-ethyl-1H-imidazol-5-yl)propan-1-ol (CAS No. 2229423-01-0)
3-(4-chloro-1-ethyl-1H-imidazol-5-yl)propan-1-ol (CAS No. 2229423-01-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique imidazole core and chloro-ethyl substitution, serves as a versatile intermediate in the synthesis of bioactive molecules. Its molecular structure, C8H13ClN2O, combines a propanol side chain with a chlorinated imidazole ring, offering distinct reactivity for further derivatization. Researchers are increasingly exploring its potential in drug discovery, particularly in targeting enzyme inhibition and receptor modulation, aligning with current trends in precision medicine and small-molecule therapeutics.
The growing interest in 3-(4-chloro-1-ethyl-1H-imidazol-5-yl)propan-1-ol is reflected in its frequent appearance in patent literature and academic journals. Its CAS No. 2229423-01-0 is often cited in studies focusing on heterocyclic chemistry and medicinal chemistry optimization. A key advantage of this compound lies in its balanced lipophilicity and hydrogen-bonding capacity, which are critical for bioavailability in drug design. Recent discussions in forums like ResearchGate and PubMed highlight its role in developing anti-inflammatory agents and antimicrobial scaffolds, addressing global health challenges such as antibiotic resistance and chronic inflammation.
From a synthetic perspective, 3-(4-chloro-1-ethyl-1H-imidazol-5-yl)propan-1-ol is synthesized via multi-step organic reactions, often involving N-alkylation of imidazole precursors followed by side-chain elongation. Its chloro and hydroxyl functional groups enable diverse cross-coupling reactions, making it a valuable building block for combinatorial chemistry. Industry experts frequently search for "imidazole derivatives in drug discovery" or "CAS 2229423-01-0 suppliers," underscoring its commercial relevance. Analytical techniques like HPLC and NMR are essential for verifying its purity, as even minor impurities can impact downstream applications in high-throughput screening.
Environmental and regulatory considerations for 3-(4-chloro-1-ethyl-1H-imidazol-5-yl)propan-1-ol are also gaining traction. While not classified as hazardous, its chlorinated nature warrants proper waste disposal protocols to align with green chemistry principles. The compound's stability under ambient conditions and compatibility with microwave-assisted synthesis further enhance its appeal to labs prioritizing sustainable practices. Notably, queries like "biodegradability of chloro-imidazoles" or "solubility of CAS 2229423-01-0" are rising in scientific databases, reflecting user concerns about eco-friendly synthesis.
In conclusion, 3-(4-chloro-1-ethyl-1H-imidazol-5-yl)propan-1-ol (CAS No. 2229423-01-0) exemplifies the intersection of structural innovation and practical utility in modern chemistry. Its applications span pharmaceutical intermediates, agrochemical precursors, and material science, resonating with trends like fragment-based drug design and catalysis. As research evolves, this compound is poised to play a pivotal role in addressing therapeutic gaps and industrial challenges, making it a subject of enduring scientific and commercial interest.
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